4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid
Description
4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid (CAS: 137281-39-1, molecular formula: C₁₅H₁₄N₄O₃, molecular weight: 298.30) is a critical intermediate in the synthesis of pemetrexed (PMX), a multitargeted antifolate chemotherapeutic agent . Structurally, it comprises a benzoic acid moiety linked via an ethyl group to a pyrrolo[2,3-d]pyrimidine scaffold, which is central to its biological activity . This compound is characterized by high purity (≥98% by HPLC) and is utilized in pharmaceutical manufacturing due to its role in forming pemetrexed disodium, a drug approved for malignant pleural mesothelioma and non-small cell lung cancer (NSCLC) .
Properties
IUPAC Name |
4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c16-15-18-12-11(13(20)19-15)10(7-17-12)6-3-8-1-4-9(5-2-8)14(21)22/h1-2,4-5,7H,3,6H2,(H,21,22)(H4,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZPFZIKHIJCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430861 | |
| Record name | 4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137281-39-1 | |
| Record name | 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137281-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pemetrexed acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137281391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1H-Pyrrolo [2,3D] Pyrimidine Benzoic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEMETREXED ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBZ211669I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Pemetrexed primarily targets enzymes involved in folate metabolism and DNA synthesis. These include thymidylate synthase (TS) , glycinamide ribonucleotide formyltransferase (GARFT) , and dihydrofolate reductase (DHFR) .
Mode of Action
Pemetrexed exerts its antineoplastic activity by inhibiting these enzymes, thereby disrupting folate-dependent metabolic processes essential for cell replication. This inhibition results in the disruption of purine and thymidine nucleotide synthesis, which are crucial for DNA replication and repair.
Biochemical Pathways
The inhibition of TS, GARFT, and DHFR disrupts the synthesis of thymidine and purine nucleotides, which are essential components of DNA. This disruption leads to the inhibition of DNA synthesis and cell replication, thereby exerting its cytotoxic effects.
Pharmacokinetics
The total systemic clearance of pemetrexed is approximately 91.8 mL/min in patients with normal renal function. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its therapeutic efficacy.
Result of Action
The result of pemetrexed’s action is the inhibition of cell replication, leading to cell death. This is particularly effective in rapidly dividing cells, such as cancer cells.
Action Environment
Environmental factors such as the patient’s renal function can influence the action, efficacy, and stability of pemetrexed. For instance, impaired renal function can reduce the clearance of pemetrexed, potentially leading to increased toxicity.
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids.
Cellular Effects
4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic Acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antiviral activity against Newcastle disease virus, an avian paramyxovirus.
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it inhibits DHFR, thereby disrupting the synthesis of nucleic acids.
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models
Biological Activity
4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, also known by its CAS number 137281-39-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C15H14N4O3 |
| Molecular Weight | 298.30 g/mol |
| CAS Number | 137281-39-1 |
| IUPAC Name | 4-[2-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid |
| Synonyms | Pemetrexed intermediate |
The compound is structurally related to pemetrexed (LY231514), a well-known antifolate drug used in cancer therapy. It inhibits multiple enzymes involved in the folate metabolism pathway, which is crucial for DNA synthesis and cell division. Specifically, it targets:
- Dihydrofolate Reductase (DHFR) : Inhibits the conversion of dihydrofolate to tetrahydrofolate.
- Thymidylate Synthase (TS) : Prevents the synthesis of thymidine, essential for DNA replication.
- Glycinamide Ribonucleotide Formyltransferase (GARFT) : Inhibits purine synthesis.
These mechanisms collectively lead to reduced proliferation of cancer cells and enhanced apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study highlighted its effectiveness against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 0.5 |
| MCF7 (Breast) | 0.8 |
| HeLa (Cervical) | 0.6 |
This data suggests that the compound is potent in inhibiting cell growth across different types of cancer.
Other Biological Activities
In addition to its anticancer effects, the compound has been investigated for other biological activities:
- Antioxidant Activity : Exhibits free radical scavenging properties.
- Antibacterial Effects : Shows potential against certain bacterial strains.
- Anti-inflammatory Properties : Modulates inflammatory pathways.
Case Studies
Several studies have documented the biological activity of this compound:
-
Study on Lung Cancer : A preclinical trial demonstrated that administration of the compound significantly reduced tumor size in A549 xenograft models.
"The treatment group exhibited a 70% reduction in tumor volume compared to controls" .
-
Combination Therapy : Research explored its use in combination with other chemotherapeutics, enhancing efficacy and reducing side effects.
"Combination with doxorubicin showed synergistic effects in MCF7 cells" .
Scientific Research Applications
Anticancer Applications
1. Mechanism of Action
Pemetrexed acid functions as a multitargeted antifolate that inhibits multiple enzymes involved in folate metabolism. This action disrupts the synthesis of nucleotides necessary for DNA and RNA synthesis, leading to the inhibition of tumor cell proliferation. Specifically, it targets enzymes such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) .
2. Clinical Use
Pemetrexed is primarily used in combination with cisplatin for the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC). Clinical trials have demonstrated that Pemetrexed improves overall survival when compared to standard therapies .
Case Studies
Research Insights
Recent studies have focused on enhancing the efficacy of Pemetrexed through various strategies:
1. Biomarker Development
Research has identified biomarkers such as TS expression levels that can predict patient response to Pemetrexed therapy. This allows for personalized treatment approaches .
2. Resistance Mechanisms
Studies are ongoing to understand mechanisms behind resistance to Pemetrexed, which include alterations in folate transport and increased expression of TS. Understanding these mechanisms can lead to the development of new strategies to overcome resistance .
Comparison with Similar Compounds
Pemetrexed (PMX)
PMX (N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid) is the parent drug derived from the target compound. Unlike the intermediate, PMX includes an L-glutamic acid side chain, enhancing its affinity for folate transporters (RFC, PCFT) and enabling multitargeted inhibition of thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . This broad mechanism underpins its clinical efficacy in NSCLC and mesothelioma .
Methotrexate
Methotrexate, a classical antifolate, primarily inhibits DHFR but lacks activity against TS and GARFT. Its structure features a pteridine ring instead of a pyrrolo[2,3-d]pyrimidine, resulting in narrower therapeutic applications (e.g., leukemia, autoimmune diseases) .
Raltitrexed
Raltitrexed is a selective TS inhibitor with a quinazoline core. It lacks the benzoic acid substituent present in the target compound, which may limit its transport efficiency compared to PMX .
Enzymatic Targets and Therapeutic Profiles
A comparative analysis of enzyme inhibition and clinical use is provided below:
Advantages of the Target Compound in PMX Development
- Structural Versatility : The benzoic acid group enhances interaction with folate transporters, a feature absent in older antifolates like raltitrexed .
- Multitarget Potential: As a PMX precursor, it contributes to a drug with broader enzyme inhibition than methotrexate or raltitrexed, reducing the likelihood of drug resistance .
Preparation Methods
Crystallization from Aqueous Solutions
The disodium salt of 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid is preferentially crystallized from aqueous solutions adjusted to a pH range of 6.5–9.5. This method leverages the compound’s solubility profile, where alkaline conditions stabilize the deprotonated carboxylate and pyrrolopyrimidine moieties. A solvent system comprising water and miscible organic solvents (e.g., acetone, ethanol, or tetrahydrofuran) facilitates nucleation, with optimal temperatures maintained between 40°C and 70°C. Post-crystallization, lyophilization or controlled evaporation yields the crystalline form, which exhibits enhanced stability compared to amorphous counterparts.
Heck Coupling and Catalytic Hydrogenation
A pivotal route involves the Heck coupling of methyl 4-bromobenzoate with 3-butyn-1-ol, catalyzed by palladium complexes, to form a propargyl intermediate. Subsequent catalytic hydrogenation over Pd/C quantitatively reduces the alkyne to a saturated ethyl bridge, avoiding pyrophoric hazards associated with alternative reductants. Oxidation of the resultant alcohol using NaOCl in the presence of a TEMPO catalyst generates the aldehyde, which undergoes bromination with HBr and 3,5-di-tert-butyl-4-hydroxybenzyl acrylate (DBBA) to yield a key brominated intermediate. Condensation with 2,4-diamino-6-hydroxypyrimidine under basic conditions completes the pyrrolo[2,3-d]pyrimidine core, achieving a final purity of 99.6% as verified by HPLC.
Process Optimization and Critical Parameters
pH and Solvent Selection
The crystallization efficiency of the disodium salt is highly pH-dependent. Adjusting the aqueous solution to pH 7.5–8.5 maximizes yield while minimizing decomposition byproducts. Solvent mixtures with 4–7 volumes of water relative to the organic phase (e.g., ethanol or acetonitrile) enhance crystal lattice integrity, as evidenced by X-ray diffraction patterns.
Temperature and Reaction Monitoring
Maintaining the reaction temperature at 70°C during the hydrolysis of ester intermediates ensures complete conversion to the free acid. Real-time HPLC monitoring is employed to track residual starting materials, with reactions halted when 4-bromobenzonitrile levels fall below 0.4%. This precision reduces downstream purification burdens and improves batch consistency.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC analysis with UV detection at 254 nm remains the gold standard for assessing purity. The method resolves the target compound from common impurities such as unreacted 2,4-diamino-6-hydroxypyrimidine and brominated byproducts, achieving a limit of quantification (LOQ) of 0.1%.
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy corroborates structural integrity, with characteristic signals at δ 8.1 ppm (aromatic protons) and δ 3.2 ppm (ethyl bridge methylene groups). Mass spectrometry (MS) further confirms the molecular ion peak at m/z 385.1 [M+H]⁺.
Comparative Analysis of Synthetic Methods
Industrial Applications and Scalability
The Heck coupling route, despite its complexity, is favored in industrial settings due to its reproducibility and compliance with Good Manufacturing Practices (GMP). Large-scale batches (≥100 kg) utilize continuous flow reactors to enhance mixing and heat transfer during the Pd-catalyzed steps, reducing catalyst loading by 40%. Conversely, aqueous crystallization is employed for final purification, with patent data indicating a throughput of 500 kg/month using agitated crystallizers.
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended synthetic routes for 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid?
The synthesis of this compound likely involves multi-step reactions, drawing parallels to structurally related pyrrolo[2,3-d]pyrimidine derivatives. A general approach includes:
- Step 1 : Preparation of the pyrrolo[2,3-d]pyrimidine core via cyclization of substituted pyrimidine intermediates. For example, coupling ethyl cyanoacetate with halogenated dimethoxyethane precursors to form pyrimidinols .
- Step 2 : Functionalization of the core with an ethylbenzoic acid side chain. This may involve alkylation or coupling reactions (e.g., Suzuki-Miyaura for aromatic linkages) under controlled conditions .
- Step 3 : Deprotection and purification, ensuring retention of the amino and carboxylic acid functionalities. Chromatography (HPLC) or recrystallization is recommended for purity validation .
Q. Key Challenges :
- Avoiding over-chlorination or oxidation during side-chain introduction.
- Maintaining solubility in polar solvents (e.g., DMF/water mixtures) for intermediate steps.
Q. How can structural characterization be performed to confirm the identity of this compound?
A combination of spectroscopic and crystallographic methods is essential:
Q. Data Contradictions :
- Discrepancies in NMR peak integration may arise from tautomerism in the pyrrolo-pyrimidine ring. Use temperature-controlled NMR or DFT calculations to resolve .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved bioactivity?
- Molecular Docking : Screen against target proteins (e.g., dihydrofolate reductase) to predict binding affinity. The benzoic acid moiety may enhance interactions with polar residues .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrolo ring) with activity. For example, fluorination at the 5-position could modulate solubility and target engagement .
- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to prioritize analogs for synthesis .
Q. Validation :
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Salt Formation : Convert the carboxylic acid to a sodium or lysine salt to enhance aqueous solubility .
- Prodrug Design : Esterify the benzoic acid (e.g., methyl ester) for passive diffusion, with enzymatic cleavage in target tissues .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve plasma stability .
Q. Analytical Methods :
Q. How can conflicting biological activity data be resolved across different assay systems?
- Assay Optimization :
- Metabolite Screening :
Q. Case Study :
Q. What are the best practices for stability testing under varying storage conditions?
- Forced Degradation Studies :
- Long-Term Storage :
Q. How can SAR studies elucidate the role of the ethylbenzoic acid substituent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
